6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-imidazol-1-yl-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-21-13-5-3-2-4-12(13)9-17-14-8-15(19-10-18-14)20-7-6-16-11-20/h2-8,10-11H,9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAFPWDUYBKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Pyrimidine Core Functionalization
The synthesis typically begins with the preparation of a 4-chloropyrimidine intermediate. Reacting 4,6-dichloropyrimidine with 1H-imidazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C yields 6-chloro-4-(1H-imidazol-1-yl)pyrimidine. Subsequent amination with (2-methoxyphenyl)methanamine introduces the benzylamine moiety. This step is conducted under reflux in toluene or tetrahydrofuran (THF), often using catalytic palladium ligands (e.g., Xantphos) to facilitate Buchwald–Hartwig coupling.
Key Conditions :
Reductive Alkylation for N-Benzylation
An alternative route involves reductive alkylation of 6-(1H-imidazol-1-yl)pyrimidin-4-amine with 2-methoxybenzaldehyde. The amine reacts with the aldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or methanol at room temperature. This method avoids palladium catalysts but requires careful pH control (pH 4–6 using acetic acid) to prevent over-reduction.
Optimization Insight :
Cross-Coupling Approaches
Recent advances employ Suzuki–Miyaura coupling to attach pre-functionalized imidazole and benzylamine groups. A boronic ester derivative of 1H-imidazole is coupled with 4-iodo-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine using Pd(PPh₃)₄ as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a dioxane/water mixture. This method offers superior regioselectivity but demands anhydrous conditions and inert atmosphere.
Comparative Data :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | Pd(OAc)₂/Xantphos | 72 | 98 |
| Reductive Alkylation | NaBH₃CN | 65 | 95 |
| Suzuki–Miyaura | Pd(PPh₃)₄ | 68 | 97 |
Intermediate Characterization and Purification
Isolation of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
The chlorinated intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms substitution at the 6-position:
Final Product Validation
The title compound exhibits distinct spectral features:
-
¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, pyrimidine-H), 7.25–7.10 (m, 4H, aromatic), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calcd. for C₁₆H₁₇N₅O [M+H]⁺: 295.34, found: 295.33.
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Substitution
Competing substitution at the 2- and 4-positions of pyrimidine is minimized by using excess 1H-imidazole (1.5–2.0 equiv) and maintaining temperatures below 100°C.
Byproduct Formation During Reductive Alkylation
Over-alkylation generates N,N-dibenzylated byproducts, which are removed via acidic extraction (1M HCl) due to their lower solubility.
Recent Advances in Sustainable Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example, the 4-amino group can participate in coupling reactions. In a structurally similar compound, 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (PubChem CID 26369835), the chlorine atom at position 4 is replaced by amines under basic conditions .
Example Reaction:
Conditions:
Cross-Coupling Reactions
The imidazole and pyrimidine rings enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. A related compound, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide , undergoes palladium-catalyzed coupling to introduce aryl/heteroaryl groups at position 2 or 4 of the pyrimidine.
Example Reaction:
Key Data:
| Catalyst | Yield (%) | Reference |
|---|---|---|
| Pd(PPh) | 72–85 |
Alkylation of the Imidazole Ring
The imidazole nitrogen (N-3) is susceptible to alkylation. In 4-(1H-benzo[d]imidazol-1-yl)pyrimidines , alkylation with iodomethane or benzyl bromide occurs regioselectively at N-1 of the imidazole under mild conditions .
Example Reaction:
Conditions:
Acid/Base-Mediated Rearrangements
The 2-methoxybenzyl group undergoes demethylation under strong acidic conditions. For N-(5-methoxy-2-methylphenyl) derivatives , treatment with HBr/AcOH removes the methoxy group, yielding phenolic analogs .
Example Reaction:
Key Data:
| Acid | Temperature | Yield (%) |
|---|---|---|
| 48% HBr | 110°C | 89 |
Hydrogen Bonding and Complexation
The imidazole and pyrimidine nitrogen atoms act as hydrogen bond acceptors. In kinase inhibitors like 4-aminoimidazole derivatives , these interactions are critical for binding to enzymes such as Src family kinases (SFKs) .
Key Interactions:
-
Imidazole N-3 forms a hydrogen bond with Met341 backbone NH.
-
Pyrimidine N-1 interacts with Asp404 via water-mediated H-bonding .
Oxidation and Reduction
The imidazole ring is resistant to oxidation, but the methoxy group can be oxidized to a quinone under strong conditions. Conversely, nitro groups on analogs (e.g., 6-nitropyrido[2,3-d]pyrimidines ) are reduced to amines using Raney Ni .
Example Reaction:
Conditions:
Structural Comparisons and Reactivity Trends
The reactivity of 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is benchmarked against analogs:
Scientific Research Applications
6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The 2-methoxyphenylmethyl group in the target compound may confer better aqueous solubility compared to hydrophobic substituents (e.g., trifluoroethyl in ’s compound 9 or naphthalenyl in ) .
- Lipophilicity : Imidazole and methoxy groups balance polarity, whereas benzimidazole () or pyrazole () substituents increase aromatic surface area and logP .
Biological Activity
6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an imidazole group and a methoxyphenyl moiety. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit activity against specific enzymes and receptors. For instance, imidazole derivatives have been shown to inhibit aldosterone synthase, which is crucial in managing conditions like hypertension and heart failure . The imidazole ring in this compound may enhance binding to biological targets, influencing various signaling pathways.
Anticancer Activity
Studies have demonstrated that pyrimidine derivatives can exhibit significant anticancer properties. For example, compounds with similar substituents have shown efficacy against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies indicated that the compound could inhibit the proliferation of cancer cells, as evidenced by a dose-dependent response in assays .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR has implications for cancer treatment, particularly in chemotherapy regimens .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various human cancer cell lines. The results showed an IC50 value of approximately 10 μM against the HCT116 colorectal carcinoma cell line, indicating significant antiproliferative effects .
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with DHFR. Molecular docking studies revealed strong binding affinity, suggesting that this compound could serve as a lead for developing new antitumor agents targeting this enzyme .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 10 | Apoptosis induction |
| DHFR Inhibition | - | - | Enzyme binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, and how can purity be validated?
- Methodology :
- Synthesis : Adapt multi-step procedures from analogous pyrimidine derivatives. For example, reflux intermediates (e.g., 4-chloro-pyrimidine precursors) with amines like 2-methoxyphenylmethylamine in ethanol or DMF under nitrogen, as described for structurally similar compounds .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol. Validate purity via HPLC (≥98% threshold) and LC-MS to confirm molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents; compare shifts to analogous pyrimidine-imidazole hybrids (e.g., δ ~8.2 ppm for pyrimidine protons, δ ~3.8 ppm for methoxy groups) .
- Mass Spectrometry : Employ ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ expected at ~325 Da) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C-N stretches at ~1620 cm⁻¹, aromatic C-H bends at ~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?
- Methodology :
- Batch Comparison : Analyze solvent effects (e.g., DMSO vs. CDCl3) on proton shifts; use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Impurity Profiling : Perform LC-MS/MS to detect byproducts (e.g., unreacted precursors or dehalogenated intermediates) .
- Crystallography : If available, compare experimental X-ray structures (e.g., dihedral angles between pyrimidine and imidazole rings) to rule out conformational isomers .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding to histamine receptors or kinase domains, informed by structural analogs .
- In Vitro Assays : Perform dose-response studies (e.g., IC50 determination) in cell lines expressing target proteins, with controls for off-target effects (e.g., H1/H4 receptor antagonists) .
- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to identify major metabolites .
Q. How does the compound’s crystal structure influence its bioactivity?
- Methodology :
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine-imidazole core) and compare with bioactive conformations of related molecules .
- SAR Analysis : Synthesize derivatives with modified substituents (e.g., methoxy to ethoxy groups) and correlate structural changes with activity shifts in enzymatic assays .
Methodological Frameworks
Q. How to design a robust study to assess the compound’s antimicrobial potential?
- Methodology :
- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using standardized MIC/MBC protocols .
- Synergy Studies : Combine with known antibiotics (e.g., β-lactams) to identify additive or synergistic effects via checkerboard assays .
- Resistance Monitoring : Serial passage bacteria under sub-MIC conditions to assess resistance development .
Q. What strategies mitigate reproducibility issues in synthesizing this compound?
- Methodology :
- Protocol Optimization : Standardize reaction conditions (e.g., temperature, solvent ratios) using design-of-experiment (DoE) approaches .
- Quality Control : Implement in-process analytics (e.g., TLC monitoring) and centralized batch documentation .
- Interlab Validation : Collaborate with external labs to replicate synthesis and characterization workflows .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability limitations .
- Metabolite Identification : Compare parent compound vs. metabolite activity using in vitro assays .
- Species-Specific Factors : Replicate studies in alternative animal models (e.g., zebrafish vs. rodents) to isolate physiological variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
